1-Cyano-N,N'-diphenylformamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N,N’-diphenylformamidine is an organic compound with the molecular formula C14H11N3 It is a derivative of formamidine, characterized by the presence of a cyano group (-CN) and two phenyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-N,N’-diphenylformamidine can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method involves using sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst. This method is advantageous due to its mild reaction conditions, short reaction times, and high yields .
Industrial Production Methods
Industrial production of 1-Cyano-N,N’-diphenylformamidine typically involves similar synthetic routes but on a larger scale. The use of solid acid catalysts like sulfonated rice husk ash is preferred due to their reusability and cost-effectiveness. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-N,N’-diphenylformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Forms amine derivatives.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
1-Cyano-N,N’-diphenylformamidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of formamidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 1-Cyano-N,N’-diphenylformamidine involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-phenylformamidine
- 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine
- 2-Cyano-N-phenylacetamide
Uniqueness
1-Cyano-N,N’-diphenylformamidine is unique due to the presence of both a cyano group and two phenyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
6343-76-6 |
---|---|
Molecular Formula |
C14H11N3 |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-cyano-N,N'-diphenylmethanimidamide |
InChI |
InChI=1S/C14H11N3/c15-11-14(16-12-7-3-1-4-8-12)17-13-9-5-2-6-10-13/h1-10H,(H,16,17) |
InChI Key |
CPFBIBCZHAOUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.